molecular formula C13H14ClN5O B2853444 1-(2-Chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea CAS No. 1396790-98-9

1-(2-Chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea

Cat. No. B2853444
CAS RN: 1396790-98-9
M. Wt: 291.74
InChI Key: WVHQEFPNYPWQOP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as PD98059, is a chemical compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a crucial signaling pathway that regulates various cellular processes such as proliferation, differentiation, and apoptosis. Hence, PD98059 has been extensively studied for its role in various biological and pathological processes.

Scientific Research Applications

Pharmacological Research Tool and Potential Drug Lead

A study identified a nonpeptidic agonist of the urotensin-II receptor, which indicates the potential use of similar compounds in pharmacological research and drug development. Such compounds could serve as tools for understanding receptor mechanisms or as leads for the development of new therapeutic agents (Croston et al., 2002).

Antimicrobial and Anticancer Agents

Research on pyrazole and pyrimidine derivatives demonstrates their potential as antimicrobial and anticancer agents. This suggests that structurally related compounds, including the specified urea derivative, may also possess biological activity that could be explored for therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Environmental Degradation Studies

The degradation of a sulfonylurea herbicide in soil was investigated, highlighting the environmental fate of such compounds. This line of research is essential for understanding and mitigating the environmental impact of chemical compounds, including various urea derivatives (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).

Molecular Structure and Electrooptic Properties

Studies on the electronic, optical, and nonlinear optical properties of chalcone derivatives provide insights into the potential applications of similar compounds in materials science, particularly in optoelectronic device fabrications. The detailed analysis of molecular structure, vibrational spectra, and electrostatic potential maps of these compounds supports the exploration of their use in advanced materials (Shkir et al., 2018).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c1-19(2)12-15-7-9(8-16-12)17-13(20)18-11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQEFPNYPWQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea

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